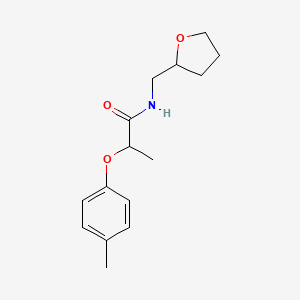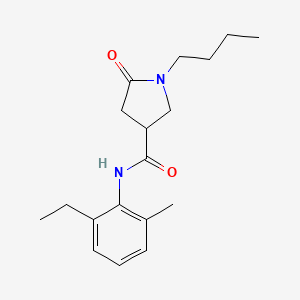![molecular formula C24H30N2O3 B4426169 4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B4426169.png)
4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide
説明
4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide is a chemical compound that belongs to the class of N-phenylpiperidine derivatives. It is commonly referred to as MDMB-CHMICA and is a potent synthetic cannabinoid that is used for research purposes only. This compound has gained popularity among researchers due to its ability to bind to cannabinoid receptors in the brain and produce similar effects as THC, the active ingredient in marijuana.
作用機序
MDMB-CHMICA binds to cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of THC. When MDMB-CHMICA binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the CB1 receptor also leads to changes in gene expression and cellular signaling pathways, which can have long-term effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDMB-CHMICA are similar to those of THC, the active ingredient in marijuana. These effects include altered perception, mood changes, increased appetite, and impaired memory and coordination. MDMB-CHMICA has also been shown to have analgesic and anti-inflammatory effects, which may have potential therapeutic uses.
実験室実験の利点と制限
One advantage of using MDMB-CHMICA in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of synthetic cannabinoids on specific signaling pathways and neurotransmitter systems. However, one limitation of using MDMB-CHMICA is its potential for abuse and dependence, which can complicate the interpretation of research results.
将来の方向性
There are several future directions for research on MDMB-CHMICA. One area of research is the development of synthetic cannabinoids with improved therapeutic potential and reduced side effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body, including the potential for addiction and dependence. Additionally, research on the interactions between synthetic cannabinoids and other drugs, such as opioids and benzodiazepines, is an important area of study. Finally, research on the potential use of synthetic cannabinoids for the treatment of various medical conditions, such as chronic pain and epilepsy, is an exciting area of research.
科学的研究の応用
MDMB-CHMICA is used in scientific research to study the effects of synthetic cannabinoids on the brain and body. It is commonly used in studies that aim to understand the mechanism of action of synthetic cannabinoids and their potential therapeutic uses. Researchers use MDMB-CHMICA to study the binding affinity of synthetic cannabinoids to cannabinoid receptors and their effects on neurotransmitter release, gene expression, and cellular signaling pathways.
特性
IUPAC Name |
4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-29-22-11-9-20(10-12-22)23(27)13-14-24(28)25-21-8-5-16-26(18-21)17-15-19-6-3-2-4-7-19/h2-4,6-7,9-12,21H,5,8,13-18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDRPTJEGMNKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1H-benzimidazol-1-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B4426107.png)

![N-(tert-butyl)-5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4426120.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4426132.png)

![5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426152.png)
![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate](/img/structure/B4426167.png)

![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4426181.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4426185.png)
![4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426202.png)